molecular formula C15H24Cl2NO4P B1668517 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid CAS No. 139667-74-6

3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid

Cat. No. B1668517
M. Wt: 384.2 g/mol
InChI Key: GJZVQXWEIYRHBE-UHFFFAOYSA-N
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Description

This compound, also known as CGP 52432, is a potent and selective GABA B antagonist . It has an empirical formula of C15H24Cl2NO4P and a molecular weight of 384.24 . It is a synthetic compound and is soluble in water to 10 mM .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C15H24Cl2NO4P . The InChI key for this compound is GJZVQXWEIYRHBE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid and is white to beige in color . It is soluble in water to 10 mM . It should be stored in a desiccated condition at a temperature of 2-8°C .

Scientific Research Applications

  • Summary of the Application: CGP 52432 is a potent and selective GABAB antagonist . It is used in neuroscience research to study the effects of GABA B receptor-mediated neurotransmission .
  • Methods of Application or Experimental Procedures: The compound is soluble in water to 10 mM . It can be used in various experimental procedures such as voltage-clamp recording in mice neurons . The compound is typically prepared and used in solutions on the same day .
  • Results or Outcomes: CGP 52432 has been used to study its effects on the simulation of the onset of status epilepticus (SE) in mice . It has been found to inhibit glycine overflow in the hippocampus .

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZVQXWEIYRHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161147
Record name CGP 52432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid

CAS RN

139667-74-6
Record name Cgp 52432
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP 52432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-52432
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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